

Spectroscopic characterization of Thiochroman-3-ylamine (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *Thiochroman-3-ylamine*

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Spectroscopic Characterization of Thiochroman-3-ylamine: A Technical Guide

Introduction

Thiochroman-3-ylamine is a heterocyclic compound of significant interest within medicinal chemistry and drug development due to its structural similarity to a class of molecules with diverse biological activities. As with any novel compound intended for therapeutic applications, comprehensive structural elucidation and characterization are paramount. This technical guide provides an in-depth overview of the expected spectroscopic signature of **Thiochroman-3-ylamine** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are also presented to aid researchers in their characterization efforts.

It is important to note that while extensive spectroscopic data exists for related thiochroman structures, specific experimental data for **Thiochroman-3-ylamine** is not readily available in the public domain. Therefore, the data presented herein is predictive, based on established principles of spectroscopy and data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic characterization of **Thiochroman-3-ylamine**.

Table 1: Predicted ¹H NMR Data for **Thiochroman-3-ylamine**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aromatic-H	7.0 - 7.5	Multiplet	-
CH-NH ₂	3.5 - 4.0	Multiplet	-
CH ₂ -S	2.8 - 3.3	Multiplet	-
NH ₂	1.5 - 3.0	Broad Singlet	-

Rationale: The aromatic protons are expected to appear in the typical downfield region of 7.0-7.5 ppm. The proton on the carbon bearing the amine group (CH-NH₂) is deshielded by the adjacent nitrogen and is predicted to be in the 3.5-4.0 ppm range. The methylene protons adjacent to the sulfur atom (CH₂-S) are expected around 2.8-3.3 ppm. The amine protons (NH₂) typically appear as a broad singlet and their chemical shift is highly dependent on solvent and concentration, but is predicted to be in the 1.5-3.0 ppm range.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Predicted ¹³C NMR Data for **Thiochroman-3-ylamine**

Carbon	Predicted Chemical Shift (δ , ppm)
Aromatic C-S	130 - 140
Aromatic C-H	120 - 130
C-NH ₂	45 - 55
CH ₂ -S	25 - 35

Rationale: Aromatic carbons will be in the 120-140 ppm range, with the carbon attached to sulfur being the most downfield. The carbon atom attached to the amine group (C-NH₂) is expected in the 45-55 ppm range.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The methylene carbon adjacent to the sulfur will likely appear in the 25-35 ppm region.

Table 3: Predicted IR Absorption Data for **Thiochroman-3-ylamine**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium (two bands for primary amine)
Aromatic C-H Stretch	3000 - 3100	Medium to Weak
Aliphatic C-H Stretch	2850 - 2960	Medium
N-H Bend (Amine)	1580 - 1650	Medium to Strong
Aromatic C=C Stretch	1450 - 1600	Medium (multiple bands)
C-N Stretch	1020 - 1250	Medium

Rationale: As a primary amine, **Thiochroman-3-ylamine** is expected to show two N-H stretching bands in the 3300-3500 cm⁻¹ region.[11][12][13][14][15] Aromatic and aliphatic C-H stretches will appear just above and below 3000 cm⁻¹, respectively. The N-H bending vibration is anticipated in the 1580-1650 cm⁻¹ range. Aromatic C=C stretching will produce a series of bands between 1450 and 1600 cm⁻¹. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region.[11][12][13][14][15]

Table 4: Predicted Mass Spectrometry Data for **Thiochroman-3-ylamine**

m/z	Interpretation
165	[M] ⁺ (Molecular Ion)
148	[M-NH ₃] ⁺
132	[M-SH] ⁺
104	[M-C ₂ H ₅ N-S] ⁺

Rationale: The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of **Thiochroman-3-ylamine** (C₉H₁₁NS), which is 165.24 g/mol. A key fragmentation pathway for amines is the loss of the amino group, leading to a peak at [M-NH₃]⁺.[13][16][17] Fragmentation involving the loss of the sulphydryl radical could result in a peak at [M-SH]⁺.

Further fragmentation of the ring structure could lead to various smaller fragments, such as the ion at m/z 104.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **Thiochroman-3-ylamine** are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy
 - Sample Preparation: Dissolve approximately 5-10 mg of **Thiochroman-3-ylamine** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Data Processing: Process the free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
- ¹³C NMR Spectroscopy
 - Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of **Thiochroman-3-ylamine** in 0.6-0.7 mL of a deuterated solvent.
 - Instrument Setup: Use the same instrument setup as for ¹H NMR, but switch the probe to the ¹³C frequency.

- Data Acquisition: Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This will result in single lines for each unique carbon atom. A wider spectral width (e.g., 200-250 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[18]
- Data Processing: Process the FID as described for ^1H NMR. Reference the spectrum to the solvent peak.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid (if applicable): Place a small drop of the liquid sample between two KBr or NaCl plates.
 - Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is often the simplest method.[19]
- Background Spectrum: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental absorptions.
- Sample Spectrum: Place the prepared sample in the spectrometer and collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

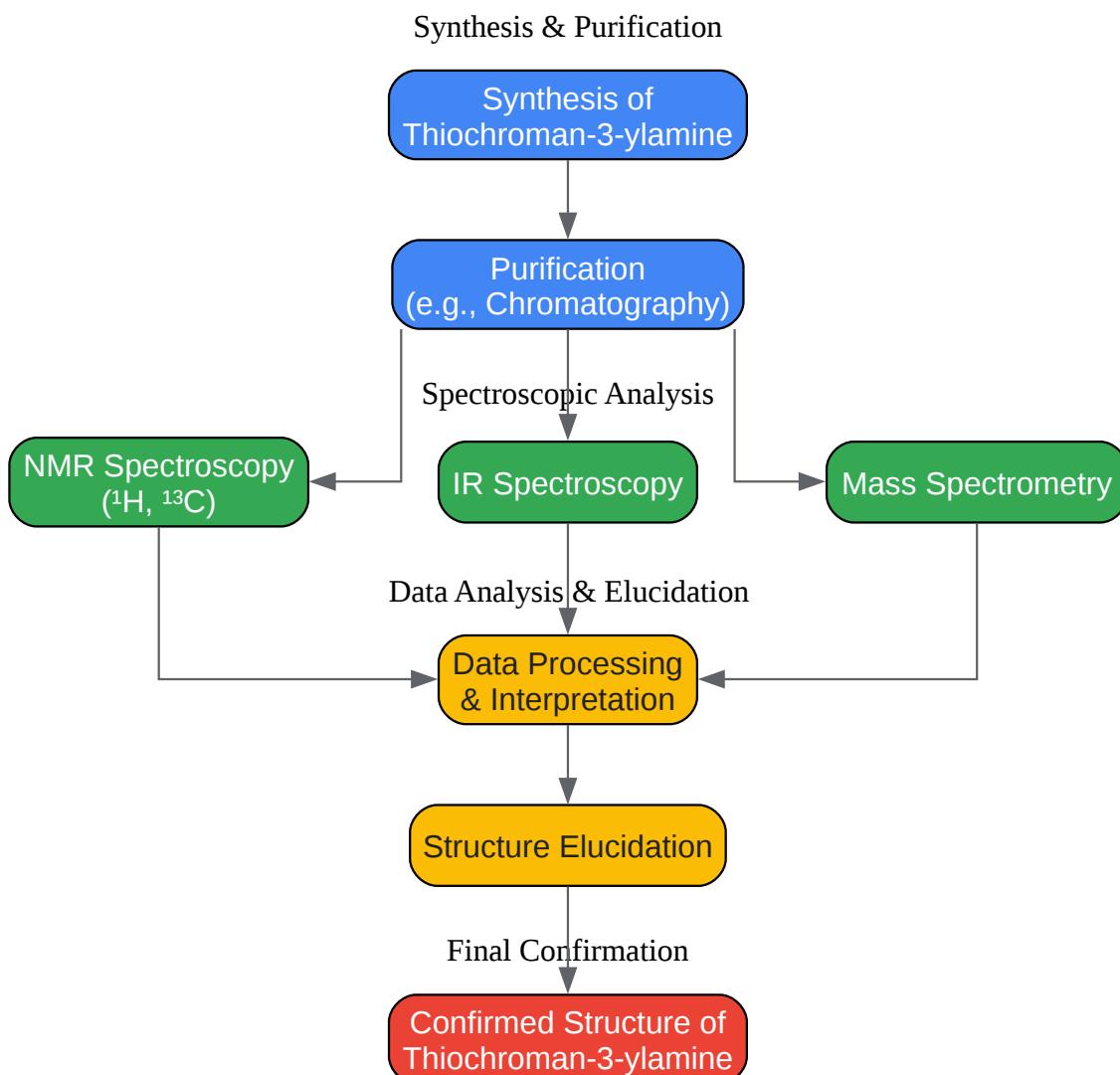
- Sample Preparation: Prepare a dilute solution of **Thiochroman-3-ylamine** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[20] For infusion

analysis, further dilute this stock solution.

- Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. Electron ionization (EI) can also be used, particularly with gas chromatography (GC-MS).
- Mass Analysis:
 - Full Scan: Acquire a full scan mass spectrum to determine the molecular weight of the compound. The mass range should be set to cover the expected molecular ion (e.g., m/z 50-500).
 - Tandem MS (MS/MS): To obtain structural information, perform a product ion scan on the molecular ion peak. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. Use the fragmentation pattern to confirm the structure of the molecule. The "nitrogen rule" can be applied, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[\[13\]](#)[\[21\]](#)

Visualization of Experimental Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like **Thiochroman-3-ylamine** is illustrated below.



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